molecular formula C7H4BrIN2 B1524621 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-07-3

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524621
CAS No.: 1190319-07-3
M. Wt: 322.93 g/mol
InChI Key: FLEOBAJJCXKANA-UHFFFAOYSA-N
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Description

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and iodination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Stille Coupling: Utilizes organotin reagents, palladium catalysts, and similar solvents and bases as the Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-b]pyridine derivative.

Scientific Research Applications

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in biological systems is not well-characterized. similar compounds have been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and iodine atoms allows for selective functionalization and cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEOBAJJCXKANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274315
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-07-3
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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